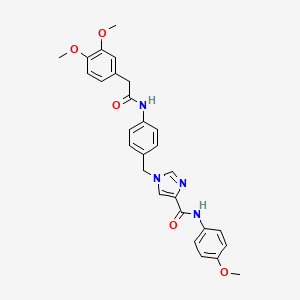
1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide , with a molecular formula of C28H28N4O5 and a molecular weight of 500.5 g/mol, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The imidazole moiety is known for its role in enzyme inhibition and receptor modulation.
- Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in cancer progression.
- Receptor Modulation : It can potentially act on various receptors involved in inflammatory pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of similar imidazole derivatives. For instance:
- Cell Line Studies : Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For example, derivatives with IC50 values ranging from 0.01 µM to 0.46 µM have been reported for related compounds .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 0.39 |
| Compound B | MCF-7 | 0.46 |
| Compound C | NCI-H460 | 0.03 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been explored:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism that involves modulation of inflammatory pathways.
Case Studies
- Study on Antitumor Activity : A study conducted by Li et al. demonstrated that a closely related imidazole derivative inhibited cell proliferation in A549 cells with an IC50 value of 0.16 µM, indicating potent antitumor activity . The study utilized flow cytometry to assess apoptosis rates, revealing increased apoptosis in treated cells compared to controls.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of imidazole derivatives, showing that they significantly reduced edema in animal models when administered prior to inflammatory stimuli . The reduction in paw edema was measured using a plethysmometer, demonstrating the compound's potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-35-23-11-9-22(10-12-23)31-28(34)24-17-32(18-29-24)16-19-4-7-21(8-5-19)30-27(33)15-20-6-13-25(36-2)26(14-20)37-3/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMNKAYHFJLFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














